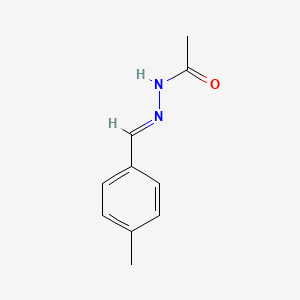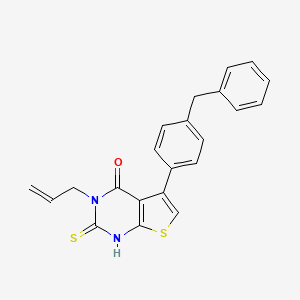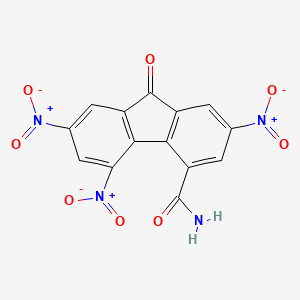![molecular formula C18H18N4O2S B11973938 2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-(((3-MERCAPTO-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and various functional groups such as ethoxy and mercapto
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(((3-MERCAPTO-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Functional Group Modifications: The ethoxy and mercapto groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-(((3-MERCAPTO-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can undergo various types of chemical reactions including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides, while nucleophilic substitution of the ethoxy group could yield various substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity such as antimicrobial, antifungal, or anticancer properties
Industry
In industry, this compound could be used in the development of new materials with specific properties such as conductivity, stability, or reactivity. It might also find applications in the production of dyes, pigments, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-(((3-MERCAPTO-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(((3-MERCAPTO-5-(PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL
- 2-ETHOXY-4-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL
Uniqueness
The uniqueness of 2-ETHOXY-4-(((3-MERCAPTO-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-10-13(8-9-15(16)23)11-19-22-17(20-21-18(22)25)14-7-5-4-6-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
ZEEPDJDINBKJQE-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)

![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)


![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

